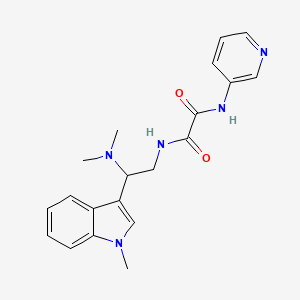

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

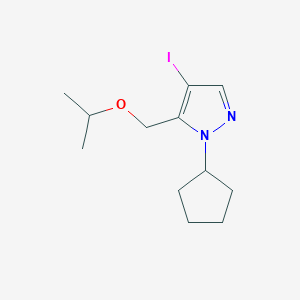

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(pyridin-3-yl)ethanediamide, also known as N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide:

Anticancer Activity

This compound has shown potential in anticancer research due to its ability to interact with various cellular pathways. The indole moiety is known for its anticancer properties, which can induce apoptosis and inhibit cell proliferation in cancer cells . Research has indicated that derivatives of indole can target specific cancer cell lines, making them promising candidates for developing new anticancer drugs.

Antiviral Properties

Indole derivatives, including this compound, have been studied for their antiviral activities. They can inhibit the replication of certain viruses by interfering with viral enzymes or proteins . This makes them valuable in the development of antiviral therapies, particularly against RNA viruses like influenza and coronaviruses.

Neuroprotective Effects

The compound’s structure suggests potential neuroprotective effects, which are crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Indole derivatives have been shown to protect neurons from oxidative stress and apoptosis, which are common features in these diseases.

Anti-inflammatory Applications

This compound may also exhibit anti-inflammatory properties. Indole derivatives are known to inhibit the production of pro-inflammatory cytokines and reduce inflammation . This makes them useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

Research has demonstrated that indole derivatives possess significant antimicrobial properties. They can act against a broad spectrum of bacteria and fungi by disrupting microbial cell membranes or inhibiting essential microbial enzymes . This application is particularly important in the development of new antibiotics and antifungal agents.

Antioxidant Potential

The compound’s structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . This property is beneficial in preventing oxidative stress-related diseases, including cardiovascular diseases and certain types of cancer.

Antidiabetic Effects

Indole derivatives have been explored for their potential in managing diabetes. They can enhance insulin sensitivity and reduce blood glucose levels . This makes them promising candidates for developing new antidiabetic medications.

Antimalarial Activity

The compound may also have antimalarial properties. Indole derivatives have been shown to inhibit the growth of Plasmodium species, the parasites responsible for malaria . This application is crucial in the ongoing fight against malaria, especially in regions where resistance to current antimalarial drugs is a growing concern.

These applications highlight the diverse potential of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(pyridin-3-yl)ethanediamide in various fields of scientific research. Each application leverages the unique chemical properties of the compound, making it a valuable subject for further study and development.

A brief review of the biological potential of indole derivatives

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-24(2)18(16-13-25(3)17-9-5-4-8-15(16)17)12-22-19(26)20(27)23-14-7-6-10-21-11-14/h4-11,13,18H,12H2,1-3H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRIVXMYOPJFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CN=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea](/img/structure/B2723910.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2723914.png)

![methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2723919.png)

amino]thiophene-2-carboxamide](/img/structure/B2723920.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2723923.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2723930.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2723933.png)